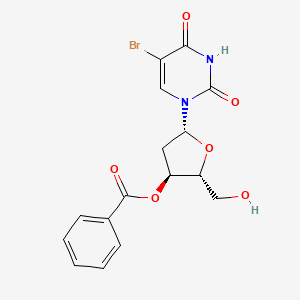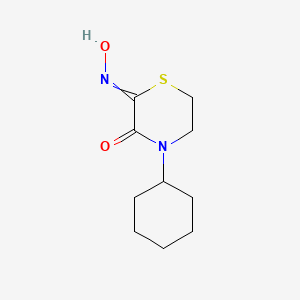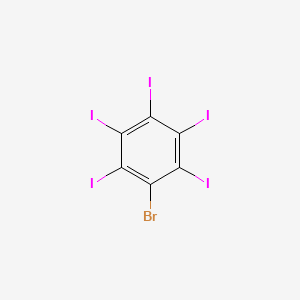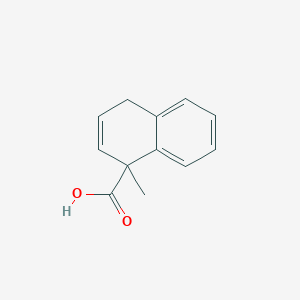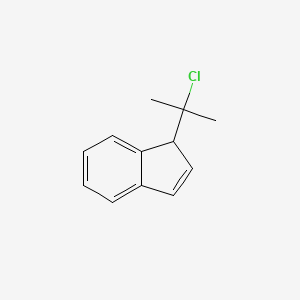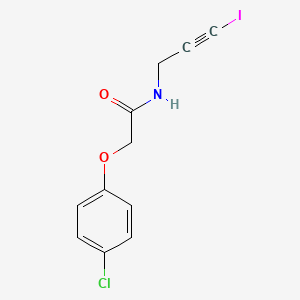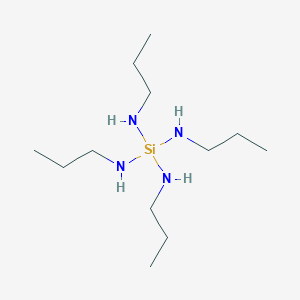
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane is a chemical compound belonging to the class of cyclotrisiloxanes. It is characterized by its unique structure, which includes three silicon atoms and three oxygen atoms arranged in a cyclic manner, with various methyl and phenylethyl groups attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of appropriate silane precursors under controlled conditions. One common method involves the use of methyltrichlorosilane and phenylethyltrichlorosilane as starting materials. These precursors undergo hydrolysis and subsequent condensation reactions to form the desired cyclotrisiloxane structure. The reaction conditions often include the use of a catalyst, such as a strong acid or base, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and advanced purification techniques to ensure the high quality of the final product .
化学反応の分析
Types of Reactions
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of silicon-oxygen bonds and the attached methyl and phenylethyl groups .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and results in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups with other groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol or siloxane derivatives, while reduction reactions may produce silane derivatives. Substitution reactions can result in a variety of substituted cyclotrisiloxane compounds .
科学的研究の応用
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology: The compound’s biocompatibility and stability make it suitable for use in biomedical research, including drug delivery systems and tissue engineering.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its excellent thermal and chemical stability
作用機序
The mechanism of action of 2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane involves its interaction with molecular targets and pathways. The compound’s silicon-oxygen bonds and attached functional groups allow it to form stable complexes with various molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules .
類似化合物との比較
Similar Compounds
- 2,2,4,4,6-Pentamethyl-6-phenyl-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,4,4,6-Tetramethyl-6-(2-phenylethyl)-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,4,4,6-Trimethyl-6-(2-phenylethyl)-[1,3,5,2,4,6]cyclotrisiloxane
Uniqueness
2,2,4,4,6-Pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific arrangement of methyl and phenylethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it suitable for specialized applications in various fields .
特性
CAS番号 |
64908-95-8 |
|---|---|
分子式 |
C13H24O3Si3 |
分子量 |
312.58 g/mol |
IUPAC名 |
2,2,4,4,6-pentamethyl-6-(2-phenylethyl)-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C13H24O3Si3/c1-17(2)14-18(3,4)16-19(5,15-17)12-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChIキー |
SSEGAEQZAGQBEL-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(O[Si](O[Si](O1)(C)CCC2=CC=CC=C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


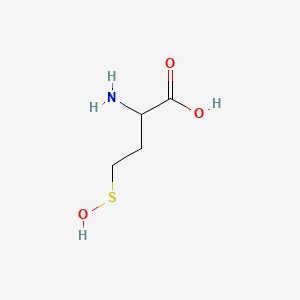
![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
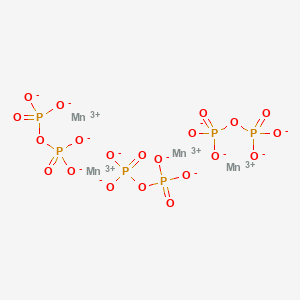
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)

![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
